molecular formula C26H25N3O4S B7755614 2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B7755614
M. Wt: 475.6 g/mol
InChI Key: OSHNBRNHNGRMOV-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with benzylsulfanyl and dimethoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione lies in its specific substituents, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-32-16-11-12-20(33-2)17(13-16)21-22-18(9-6-10-19(22)30)27-24-23(21)25(31)29-26(28-24)34-14-15-7-4-3-5-8-15/h3-5,7-8,11-13,21H,6,9-10,14H2,1-2H3,(H2,27,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHNBRNHNGRMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)N=C(N4)SCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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